molecular formula C21H15FN2O4 B3740556 3-[2-(2-FLUOROBENZAMIDO)BENZAMIDO]BENZOIC ACID

3-[2-(2-FLUOROBENZAMIDO)BENZAMIDO]BENZOIC ACID

Cat. No.: B3740556
M. Wt: 378.4 g/mol
InChI Key: GVECEDHFABTCIR-UHFFFAOYSA-N
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Description

3-[2-(2-Fluorobenzamido)benzamido]benzoic acid is a complex organic compound that belongs to the class of benzoic acids It is characterized by the presence of fluorine, benzamido, and benzoic acid groups within its molecular structure

Properties

IUPAC Name

3-[[2-[(2-fluorobenzoyl)amino]benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O4/c22-17-10-3-1-8-15(17)19(25)24-18-11-4-2-9-16(18)20(26)23-14-7-5-6-13(12-14)21(27)28/h1-12H,(H,23,26)(H,24,25)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVECEDHFABTCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Fluorobenzamido)benzamido]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2-Fluorobenzoyl Chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base such as triethylamine (TEA) to form 2-(2-fluorobenzamido)benzoic acid.

    Second Amidation: The intermediate product is further reacted with another equivalent of 2-aminobenzoic acid under similar conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Fluorobenzamido)benzamido]benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

3-[2-(2-Fluorobenzamido)benzamido]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(2-Fluorobenzamido)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorobenzamido)benzoic acid
  • 3-Acetoxy-2-methylbenzoic acid
  • 2,3-Dimethoxybenzoic acid

Comparison

Compared to similar compounds, 3-[2-(2-Fluorobenzamido)benzamido]benzoic acid is unique due to the presence of multiple benzamido groups and a fluorine atom. These structural features contribute to its distinct chemical properties and potential applications. For instance, the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2-FLUOROBENZAMIDO)BENZAMIDO]BENZOIC ACID
Reactant of Route 2
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3-[2-(2-FLUOROBENZAMIDO)BENZAMIDO]BENZOIC ACID

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